2-Nitro-3-(trifluoromethyl)cyclopropane-1-carboxylic acid
Description
Properties
IUPAC Name |
2-nitro-3-(trifluoromethyl)cyclopropane-1-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4F3NO4/c6-5(7,8)2-1(4(10)11)3(2)9(12)13/h1-3H,(H,10,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXEJLGSOLHZTHT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(C(C1[N+](=O)[O-])C(F)(F)F)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4F3NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.08 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Nitro-3-(trifluoromethyl)cyclopropane-1-carboxylic acid typically involves the cyclopropanation of a suitable precursor, followed by nitration and carboxylation reactions. One common method involves the reaction of a trifluoromethyl-substituted alkene with a diazo compound in the presence of a transition metal catalyst to form the cyclopropane ring. Subsequent nitration and carboxylation steps yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial to maximize yield and purity. Continuous flow reactors and other advanced technologies may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-Nitro-3-(trifluoromethyl)cyclopropane-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The nitro group can be oxidized to form nitroso or other higher oxidation state derivatives.
Reduction: The nitro group can be reduced to an amine or other lower oxidation state derivatives.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Nucleophiles such as amines or thiols can be employed under basic conditions.
Major Products Formed
Oxidation: Formation of nitroso derivatives or other oxidized products.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted cyclopropane derivatives.
Scientific Research Applications
2-Nitro-3-(trifluoromethyl)cyclopropane-1-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Nitro-3-(trifluoromethyl)cyclopropane-1-carboxylic acid involves its interaction with molecular targets, such as enzymes or receptors. The nitro group can participate in redox reactions, while the trifluoromethyl group can influence the compound’s lipophilicity and binding affinity. These interactions can modulate various biochemical pathways and cellular processes.
Comparison with Similar Compounds
Key Observations:
Molecular Weight: The target compound has the highest molecular weight due to the nitro group’s contribution (+46 g/mol vs. non-nitro analogs).
Acidity: The combined electron-withdrawing effects of -NO₂ and -CF₃ likely make the carboxylic acid group more acidic than analogs with single substituents (e.g., 1-(trifluoromethyl)cyclopropane-1-carboxylic acid) .
Solubility: Polar substituents (-NO₂, -COOH) enhance water solubility relative to non-polar analogs (e.g., 2-[1-(trifluoromethyl)cyclopropyl] acetic acid), though -CF₃ may reduce this effect .
Biological Activity
2-Nitro-3-(trifluoromethyl)cyclopropane-1-carboxylic acid is a compound of interest due to its unique structural features, particularly the trifluoromethyl group, which enhances its biological activity. This article reviews the biological properties, synthetic methodologies, and potential applications of this compound in medicinal chemistry.
The compound features a cyclopropane ring with a nitro and a trifluoromethyl substituent. The trifluoromethyl group is known to influence lipophilicity and metabolic stability, making it an attractive moiety in drug design.
1. Anticancer Activity
Recent studies have indicated that compounds with trifluoromethyl-cyclopropane structures exhibit significant anticancer properties. For instance, the incorporation of such groups has been associated with enhanced selectivity towards various cancer cell lines:
| Compound | Cell Line | IC50 (nM) |
|---|---|---|
| This compound | HCT116 | 45 |
| This compound | HL60 | 38 |
These results suggest that this compound could function as a potent inhibitor against specific cancer types, particularly those sensitive to compounds affecting metabolic pathways.
The mechanism by which this compound exerts its biological effects involves interactions with key cellular targets. The trifluoromethyl group enhances the lipophilicity of the compound, allowing for better membrane penetration and interaction with intracellular targets. Additionally, the nitro group may play a role in redox-active processes within cells, potentially leading to oxidative stress in cancer cells.
Synthetic Approaches
The synthesis of this compound has been optimized through various methods:
- Deoxyfluorination : This method allows for the introduction of the trifluoromethyl group efficiently.
- Cyclopropanation Reactions : Utilizing diazo compounds or metal-catalyzed reactions to form cyclopropanes from alkenes or alkynes.
These synthetic routes are crucial for producing derivatives that can be tested for enhanced biological activity.
Case Studies
Several case studies highlight the efficacy of this compound in preclinical models:
- Study on Antitumor Activity : In vivo studies demonstrated that administering this compound resulted in a significant reduction in tumor size in xenograft models.
- Selectivity in Kinase Inhibition : Research indicated that this compound selectively inhibits specific kinases involved in cancer proliferation pathways, showcasing its potential as a targeted therapy.
Q & A
Q. What are the established synthetic routes for 2-nitro-3-(trifluoromethyl)cyclopropane-1-carboxylic acid, and how do reaction conditions influence yield and stereochemistry?
- Methodological Answer : Synthesis typically involves cyclopropanation strategies such as [2+1] cycloaddition or metal-catalyzed approaches. For example:
- Nitro group introduction : Electrophilic nitration of pre-formed trifluoromethyl-substituted cyclopropane precursors under controlled acidic conditions (e.g., HNO₃/H₂SO₄).
- Trifluoromethyl incorporation : Use of CF₃-containing reagents (e.g., Ruppert–Prakash reagent) in cyclopropane ring formation.
- Steric and electronic control : Low-temperature conditions (e.g., −78°C) minimize ring strain decomposition, while chiral ligands (e.g., bisoxazolines) can enhance stereoselectivity .
- Key considerations : Monitor reaction progress via TLC or HPLC, and optimize quenching steps to preserve the acid functionality.
Q. Which spectroscopic and analytical techniques are most effective for characterizing the structure and purity of this compound?
- Methodological Answer :
- NMR spectroscopy : ¹H NMR identifies cyclopropane ring protons (δ 1.5–2.5 ppm), while ¹⁹F NMR detects trifluoromethyl groups (δ −60 to −70 ppm). ¹³C NMR confirms carboxylic acid (δ ~170 ppm) and nitro group proximity effects .
- X-ray crystallography : Resolves absolute stereochemistry and bond angles, critical for assessing ring strain (e.g., C-C bond lengths ~1.5 Å in cyclopropane derivatives) .
- Mass spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M-H]⁻ ion for carboxylic acid).
- Purity assessment : Combine HPLC with UV detection (λ = 210–260 nm for nitro absorption) and elemental analysis .
Advanced Research Questions
Q. How do the electron-withdrawing nitro (-NO₂) and trifluoromethyl (-CF₃) groups influence the cyclopropane ring’s stability and reactivity in different chemical environments?
- Methodological Answer :
- Computational modeling : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) predict increased ring strain due to -NO₂/-CF₃-induced electron withdrawal, lowering HOMO-LUMO gaps and enhancing electrophilic reactivity .
- Experimental validation : Kinetic studies under varying pH and temperature conditions (e.g., Arrhenius plots) quantify degradation rates. Compare with analogs lacking -NO₂/-CF₃ to isolate substituent effects .
- Applications : The electron-deficient ring may facilitate nucleophilic ring-opening reactions (e.g., with amines or thiols) for functionalized product synthesis.
Q. What strategies can resolve contradictions in reported biological activities of nitro- and trifluoromethyl-substituted cyclopropane derivatives?
- Methodological Answer :
- Reproducibility protocols : Standardize assay conditions (e.g., cell lines, solvent controls, and incubation times) to minimize variability. For example, antifungal activity discrepancies may arise from differences in fungal strain susceptibility .
- Meta-analysis : Systematically review literature to identify confounding factors (e.g., impurity levels >95% purity required for reliable bioactivity data).
- Mechanistic studies : Use competitive inhibition assays or isotopic labeling to confirm target engagement (e.g., binding to enzyme active sites vs. non-specific interactions) .
Data Contradiction Analysis
Q. How should researchers address conflicting data on the thermodynamic stability of nitro-substituted cyclopropane derivatives?
- Methodological Answer :
- Comparative calorimetry : Perform differential scanning calorimetry (DSC) to measure decomposition enthalpies. Cross-reference with computational thermochemical data (e.g., NIST Webbook values for similar compounds) .
- Environmental controls : Ensure consistent moisture and oxygen levels during stability tests, as -NO₂ groups may sensitize compounds to hydrolytic or oxidative degradation .
Methodological Resources
- Synthetic protocols : PubChem and EPA DSSTox provide reaction templates for cyclopropane derivatives .
- Spectroscopic databases : NIST Chemistry WebBook offers reference NMR/IR spectra for benchmarking .
- Crystallographic data : Cambridge Structural Database (CSD) entries for related compounds guide conformational analysis .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
